![molecular formula C7H9Cl2N3 B2760220 Imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 1427195-25-2](/img/structure/B2760220.png)
Imidazo[1,2-a]pyridin-7-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-7-amine is a synthetic fine chemical useful in the synthesis of pharmaceuticals, consumer chemicals, and photophysical compounds . It is a nitrogen-containing heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-7-amine has been a subject of intense research. It has been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis
Imidazo[1,2-a]pyridin-7-amine is a fused bicyclic 5–6 heterocycle. The structure of imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- Key Findings :
- Applications :
- Applications :
Antituberculosis Agents
Materials Science and Optoelectronics
Drug Development and Medicinal Chemistry
Synthetic Methods and Reactivity
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used as covalent anticancer agents , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that they may interact with their targets through covalent bonding .
Biochemical Pathways
Imidazo[1,2-a]pyridin-7-amine dihydrochloride likely affects multiple biochemical pathways due to its broad range of applications in medicinal chemistry . The specific pathways affected would depend on the targets of the compound. For example, if the compound targets a protein involved in a specific signaling pathway, it could potentially disrupt or enhance that pathway.
Pharmacokinetics
For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of imidazo[1,2-a]pyridin-7-amine dihydrochloride would depend on its specific targets and mode of action. Given its potential use as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. In the context of tuberculosis treatment, it may inhibit the growth of MDR-TB and XDR-TB .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h1-5H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUJGAUYFSDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427195-25-2 |
Source
|
Record name | imidazo[1,2-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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